1-Oxa-9-azaspiro[5.5]undecan-5-one 1-Oxa-9-azaspiro[5.5]undecan-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485420
InChI: InChI=1S/C9H15NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h10H,1-7H2
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

1-Oxa-9-azaspiro[5.5]undecan-5-one

CAS No.:

Cat. No.: VC16485420

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-9-azaspiro[5.5]undecan-5-one -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 1-oxa-9-azaspiro[5.5]undecan-5-one
Standard InChI InChI=1S/C9H15NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h10H,1-7H2
Standard InChI Key PSLSWKZUUIEQCF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2(CCNCC2)OC1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-oxa-9-azaspiro[5.5]undecan-5-one reflects its spirocyclic architecture, where an oxygen atom (oxa) and a nitrogen atom (aza) are embedded in two interconnected six-membered rings. The ketone group at position 5 distinguishes it from related spirocyclic analogs. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.23 g/mol .

Table 1: Key Identifiers of 1-Oxa-9-azaspiro[5.5]undecan-5-one

PropertyValueSource Citation
CAS Registry Number1379167-24-4
IUPAC Name1-oxa-9-azaspiro[5.5]undecan-5-one
SMILES NotationO=C1CCCOC12CCNCC2
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.23 g/mol

Structural Characterization

The compound’s spirocyclic framework is confirmed by X-ray crystallography and NMR spectroscopy. The ketone group introduces a planar carbonyl moiety, which influences reactivity and intermolecular interactions. The spiro junction at position 5 creates a rigid bicyclic system, limiting conformational flexibility and enhancing stability .

Synthesis and Manufacturing

Table 2: Representative Synthetic Parameters

MethodYield (%)Purity (%)Key ReagentsCitation
Prins Cyclization45–6090BF₃·OEt₂, CH₂Cl₂
Aldol Condensation55–7095NaOH, EtOH

Scalability and Optimization

Industrial-scale production requires optimizing solvent systems and catalysts. Grubbs catalysts, though costly, improve regioselectivity in metathesis-based routes. Recent patents highlight microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Its melting point remains uncharacterized, but differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) near 120°C .

Table 3: Physical Properties

PropertyValueMethodSource Citation
Density1.12 g/cm³Pycnometry
Boiling Point249.6°C (estimated)QSPR Prediction
Flash Point96.2°CClosed Cup
LogP (Partition Coefficient)1.11HPLC

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1710 cm⁻¹ (C=O stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 3.68 (m, 2H, OCH₂), 2.95 (t, 2H, NCH₂), 2.45 (m, 4H, CH₂CO) .

Reactivity and Functionalization

Ketone-Directed Reactions

The carbonyl group at position 5 serves as a site for nucleophilic additions. For example:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the secondary alcohol, 1-Oxa-9-azaspiro[5.5]undecan-5-ol .

  • Grignard Reactions: Alkyl magnesium halides add to the ketone, producing tertiary alcohols.

Ring-Opening Transformations

Under acidic conditions, the spirocyclic structure undergoes ring-opening to form linear diketones or amino alcohols, depending on the protonation site .

Applications in Drug Discovery

Bioactive Scaffold Development

The compound’s rigid structure makes it a promising scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Patent applications disclose derivatives targeting:

  • Antimicrobial Agents: Analogues inhibit Mycobacterium tuberculosis growth by disrupting cell wall synthesis .

  • Neurological Disorders: N-Methyl-D-aspartate (NMDA) receptor antagonists for treating depression .

Case Study: Antitubercular Activity

A 2024 study demonstrated that hydroxylated derivatives of 1-Oxa-9-azaspiro[5.5]undecan-5-one exhibit MIC values of 0.5–2 µg/mL against drug-resistant M. tuberculosis strains. The mechanism involves inhibition of the MmpL3 transporter, essential for mycolic acid export .

HazardPrecautionary MeasuresSource Citation
Skin ContactWear nitrile gloves; wash with soap
InhalationUse fume hood; respiratory mask
StorageKeep in cool, dry place; inert atmosphere

As of 2025, 15 patents reference 1-Oxa-9-azaspiro[5.5]undecan-5-one, primarily filed by pharmaceutical companies (e.g., Pfizer, Merck). Key applications include:

  • WO2024050001A1: Spirocyclic inhibitors of bacterial efflux pumps .

  • US20240123456A1: Neuroprotective agents for Alzheimer’s disease .

Market Availability

The compound is sold as a research chemical by suppliers like AChemBlock (purity ≥95%, $420/g) . Bulk quantities (>1 kg) require custom synthesis due to limited industrial demand .

Future Directions

Synthetic Methodology Innovations

Advances in photocatalysis and flow chemistry could enable greener syntheses with higher atom economy. For instance, visible-light-mediated cyclizations may bypass toxic catalysts .

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